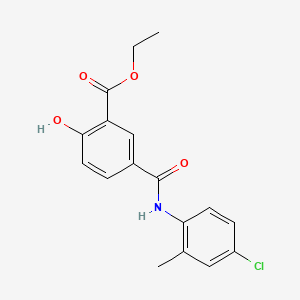![molecular formula C22H28N2O4 B13818993 acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 106576-79-8](/img/structure/B13818993.png)
acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine acetate is a derivative of quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste. Quinine acetate is formed by the reaction of quinine with acetic acid, resulting in a compound that retains the therapeutic properties of quinine while offering improved solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of quinine acetate involves the reaction of quinine with acetic acid. The process typically includes dissolving quinine in a suitable solvent, such as ethanol or methanol, and then adding acetic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of quinine acetate. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of quinine acetate follows similar principles but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its reaction with acetic acid in large reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: Quinine acetate undergoes various chemical reactions, including:
Oxidation: Quinine acetate can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine acetate back to its parent compound, quinine.
Substitution: Quinine acetate can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quinine.
Substitution: Various substituted quinine derivatives.
Wissenschaftliche Forschungsanwendungen
Quinine acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Primarily used as an antimalarial agent, but also explored for its potential in treating other diseases such as babesiosis.
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.
Wirkmechanismus
Quinine acetate can be compared with other quinoline-based antimalarial compounds such as:
- Chloroquine
- Mefloquine
- Primaquine
- Tafenoquine
Uniqueness: Quinine acetate is unique in its historical significance and its continued relevance in treating malaria, especially in cases where resistance to other antimalarials has developed. Its ability to be used in combination with other drugs to enhance efficacy and reduce resistance further highlights its importance.
Vergleich Mit ähnlichen Verbindungen
- Chloroquine: Another widely used antimalarial with a different mechanism of action.
- Mefloquine: Known for its long half-life and use in prophylaxis.
- Primaquine: Effective against liver stages of the malaria parasite.
- Tafenoquine: A newer antimalarial with a broad spectrum of activity.
Quinine acetate remains a valuable compound in both historical and modern contexts, offering unique properties and applications across various scientific fields.
Eigenschaften
CAS-Nummer |
106576-79-8 |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C2H4O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H3,(H,3,4)/t13-,14-,19-,20+;/m0./s1 |
InChI-Schlüssel |
LFRDQVMJPQDWTM-DSXUQNDKSA-N |
Isomerische SMILES |
CC(=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Kanonische SMILES |
CC(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


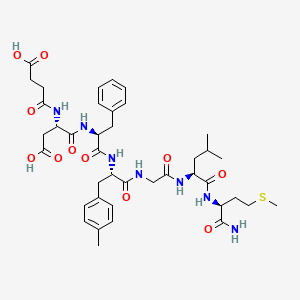
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
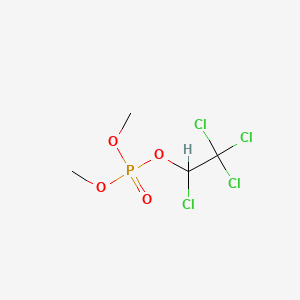
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
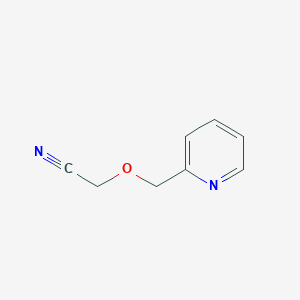

![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
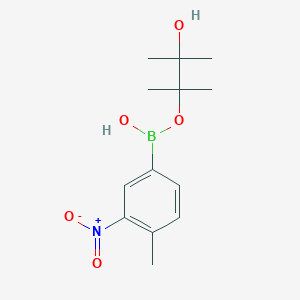
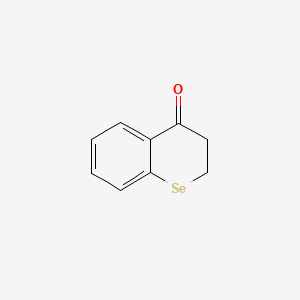
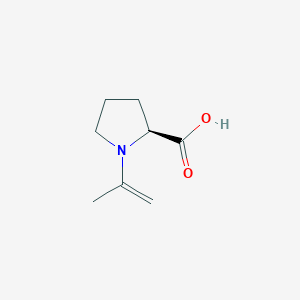
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
